Allyltriisopropylsilane is an organosilicon compound with the molecular formula and a molecular weight of 198.43 g/mol. It consists of a silane group bonded to an allyl group and three isopropyl groups. The compound is recognized for its unique structural properties, which contribute to its reactivity in various chemical processes. Its systematic name is tris(1-methylethyl)(prop-2-en-1-yl)silane, and it is classified under the category of allylsilanes, which are known for their versatile applications in organic synthesis and materials science .
There is no current scientific research available on the specific mechanism of action of allyltriisopropylsilane in any biological or chemical system.
Due to the lack of specific data on allyltriisopropylsilane, it's important to handle it with caution assuming similar properties to other organosilicon compounds. Some potential hazards include:
Due to its reactive allyl group (CH2-CH=CH2), ATIPS can be used as a starting material for the synthesis of various organic molecules. The allyl group can undergo different chemical reactions, such as addition reactions, substitution reactions, and rearrangements, allowing researchers to create complex organic structures.
For instance, a study published in the Journal of Organometallic Chemistry describes the utilization of ATIPS for the synthesis of novel allyl-substituted silanes with potential applications in catalysis [].
Another study, published in the journal Molecules, explores the use of ATIPS in the synthesis of silicon-containing dendrimers, which are branched macromolecules with unique properties useful for drug delivery and other applications [].
Allyltriisopropylsilane can be synthesized through various methods, including:
Allyltriisopropylsilane finds applications in several fields:
Studies on the interactions of allyltriisopropylsilane with other compounds reveal its potential as a ligand in coordination chemistry. It has been shown to form stable complexes with metal ions, which can enhance catalytic activity or alter material properties. Research indicates that the nature of these interactions depends significantly on the electronic characteristics of both the silane and the metal center involved .
Allyltriisopropylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Allyltrimethylsilane | CHSi | Contains three methyl groups instead of isopropyl groups |
Triethylsilyl allyl ether | CHOSi | Features an ether functional group, enhancing solubility |
Allyldimethylphenylsilane | CHSi | Incorporates a phenyl group, affecting reactivity and stability |
Allyltriisopropylsilane's uniqueness lies in its combination of three bulky isopropyl groups and an allylic double bond, which not only influences its steric and electronic properties but also enhances its reactivity compared to other similar compounds. This makes it particularly useful in organic synthesis and catalysis where steric hindrance plays a crucial role.
Hydrosilation represents the predominant synthetic pathway for the production of allyltriisopropylsilane and related allylsilane compounds [1]. This process involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, typically employing transition metal catalysts to facilitate the reaction [2]. The fundamental mechanism follows the well-established Chalk-Harrod pathway, wherein oxidative addition of the silicon-hydrogen bond to a metal center is followed by alkene coordination and insertion [1].
The synthesis of allylsilanes through hydrosilation can be achieved via multiple strategic approaches [3]. The most common route involves the reaction of triisopropylsilane with allene precursors under controlled catalytic conditions [3]. This methodology provides excellent regioselectivity and stereoselectivity, particularly when employing cobalt-based catalyst systems that afford linear cis-allylsilanes with stereoselectivity ratios exceeding 98:2 [3].
Recent advances in hydrosilation methodology have demonstrated the effectiveness of rhodium-catalyzed asymmetric addition reactions for the preparation of chiral allylsilanes [4]. These systems employ chiral diene ligands and operate through 1,4-addition mechanisms, delivering allylsilane products with high enantioselectivity and yield [4]. The process typically requires temperatures between 50-150°C and can accommodate various silane substrates, including triisopropylsilane derivatives [4].
Alternative synthetic routes involve the direct reaction of allyl halides with silicon-containing nucleophiles [5]. This approach utilizes zinc-mediated coupling reactions in dipolar aprotic solvents, achieving yields of 60-85% depending on the specific substrate combination and reaction conditions [5]. The process operates effectively at temperatures between 60-150°C and provides excellent functional group tolerance [5].
The selection and optimization of catalyst systems represents a critical factor in the efficient synthesis of allyltriisopropylsilane and related organosilicon compounds [6]. Platinum-based catalysts, particularly Karstedt's catalyst, dominate industrial hydrosilation processes due to their exceptional activity and selectivity characteristics [7]. These systems typically operate at platinum loadings between 5-100 parts per million and demonstrate remarkable efficiency in the temperature range of 25-100°C [7].
Table 1: Catalyst Systems for Hydrosilylation Reactions
Catalyst Type | Temperature Range (°C) | Selectivity | Activity | Typical Loading (ppm) | Key Applications |
---|---|---|---|---|---|
Platinum (Karstedt's) | 25-100 | High | Very High | 5-100 | Silicone curing |
Rhodium complexes | 50-150 | Very High | High | 100-1000 | Asymmetric synthesis |
Cobalt(I)-NHC | 60-120 | High | Moderate | 500-2000 | Anti-Markovnikov addition |
Iridium catalysts | 80-180 | Moderate | High | 1000-5000 | Continuous processes |
Copper (heterogeneous) | 150-300 | Moderate | Low | 1-5% by weight | Industrial production |
Rhodium-based catalyst systems offer superior stereoselectivity for the synthesis of complex allylsilane structures [8]. These catalysts employ bis-N-heterocyclic carbene ligands and demonstrate exceptional performance in the hydrosilation of terminal alkynes, achieving β-(Z)-vinylsilane selectivities exceeding 90% [8]. The carboxylate-assisted mechanism involves heterolytic activation of hydrosilanes and subsequent silyl transfer processes [8].
Cobalt catalyst systems have emerged as promising alternatives for earth-abundant metal catalysis in hydrosilation reactions [6]. These systems utilize N-heterocyclic carbene ligands and demonstrate excellent regioselectivity toward linear allylsilane products [6]. The catalytic mechanism involves initial formation of cobalt(I) silyl intermediates followed by migratory insertion and reductive elimination steps [6].
Iridium catalysts containing diene ligands have been developed specifically for continuous hydrosilation processes [9]. These systems offer improved catalyst longevity and reduced deactivation compared to traditional platinum catalysts [9]. The addition of free diene cocatalysts enhances catalyst stability and enables sustained operation in industrial continuous flow systems [9].
The purification of allyltriisopropylsilane requires specialized techniques due to the compound's reactivity and thermal sensitivity [10]. Distillation under reduced pressure represents the primary purification method, typically conducted at temperatures below 130°C to prevent thermal decomposition [10]. The process involves careful fractionation to separate the desired product from unreacted starting materials and by-products [10].
Table 2: Purification and Stabilization Techniques
Technique | Temperature Range (°C) | Pressure (mmHg) | Purity Achieved (%) | Typical Application | Energy Requirements |
---|---|---|---|---|---|
Distillation | -10 to -70 | 0.1-760 | 95-99.9 | Primary separation | High |
Adsorption (charcoal) | -40 to -80 | Atmospheric | 90-95 | Trace impurity removal | Low |
Adsorption (Mg silicate) | -40 to -80 | Atmospheric | 92-97 | Final purification | Low |
Crystallization | 0 to 25 | Atmospheric | 98-99.5 | High purity products | Moderate |
Reactive purification | 25 to 150 | 1-100 | 99-99.9 | In-situ purification | Moderate |
Advanced purification protocols employ multi-stage adsorption processes using porous granular charcoal and magnesium silicate adsorbents [11]. These techniques operate at cryogenic temperatures between -40°C and -80°C to maximize adsorption efficiency and minimize thermal degradation [11]. The sequential application of these adsorbents achieves purities exceeding 95% while maintaining product integrity [11].
Stabilization of organosilane compositions requires the incorporation of specialized additives to prevent thermal polymerization [12]. Hydroxylamine compounds have demonstrated exceptional effectiveness as stabilizers for unsaturated organosilicon materials [12]. These additives function without requiring oxygen activation, enabling storage in sealed containers under inert atmospheres [12].
The stabilization mechanism involves the interaction of hydroxylamine functional groups with reactive silane species, effectively inhibiting chain propagation reactions [12]. Optimal stabilizer concentrations range from 100-1000 parts per million, depending on the specific storage conditions and required shelf life [12]. The selection of appropriate stabilizers must consider compatibility with downstream applications and processing requirements [12].
The transition from laboratory-scale synthesis to industrial production of allyltriisopropylsilane presents numerous technical and economic challenges [13]. Heat management represents a primary concern due to the highly exothermic nature of hydrosilation reactions [9]. Industrial reactors must incorporate sophisticated cooling systems and heat transfer mechanisms to prevent temperature excursions that could lead to product degradation or catalyst deactivation [9].
Table 3: Scale-up Challenges in Industrial Manufacturing
Challenge Category | Specific Issues | Mitigation Strategies | Impact on Production |
---|---|---|---|
Heat Management | Exothermic reaction control, hot spot formation | Continuous cooling, heat exchangers | High |
Mass Transfer | Gas-liquid mixing, residence time distribution | Advanced reactor design, stirring optimization | Medium |
Catalyst Deactivation | Catalyst poisoning, metal leaching | Catalyst regeneration, protective atmospheres | High |
Product Quality | Impurity accumulation, by-product formation | Multi-stage purification, inline monitoring | Medium |
Process Control | Temperature control, pressure fluctuations | Advanced process control, automation | High |
Economic Factors | Raw material costs, energy consumption | Process optimization, heat integration | Very High |
Mass transfer limitations become increasingly significant at industrial scale, particularly in heterogeneous catalyst systems [14]. The optimization of reactor design must address gas-liquid-solid mixing patterns to ensure uniform catalyst distribution and minimize mass transfer resistance [14]. Fluidized bed reactors have demonstrated superior performance for large-scale silane production, offering improved heat and mass transfer characteristics compared to fixed bed systems [14].
Catalyst deactivation mechanisms pose substantial challenges for continuous industrial operation [15]. Platinum and rhodium catalysts are susceptible to poisoning by sulfur, nitrogen, and heavy metal contaminants [16]. Industrial processes must incorporate purification steps for feed streams and implement catalyst regeneration protocols to maintain productivity [15].
Process intensification through reactive distillation technology offers significant advantages for industrial silane production [17]. This approach combines reaction and separation operations in a single unit, reducing capital investment and operating costs by approximately 46% [17]. The technology enables continuous operation with improved energy efficiency and reduced environmental impact [18].
Economic optimization requires careful consideration of raw material costs, energy consumption, and capital investment requirements [19]. The production cost structure is dominated by feedstock expenses and energy requirements for purification and separation operations [19]. Advanced process integration and heat recovery systems can significantly improve overall process economics [20].
Table 4: Physical Properties of Allyltriisopropylsilane
Property | Value | Standard Conditions |
---|---|---|
Molecular Formula | C₁₂H₂₆Si | — |
Molecular Weight | 198.42 g/mol | — |
Boiling Point | 130°C | 760 mmHg |
Melting Point | <0°C | 1 atm |
Density | 0.824 g/mL at 25°C | 25°C, 1 atm |
Refractive Index | n₂₀ᴰ = 1.4320-1.4360 | 20°C, 589 nm |
Flash Point | 169°F (76°C) | Closed cup |
Appearance | Colorless clear liquid | Room temperature |
Irritant